N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
CAS No.: 329779-18-2
Cat. No.: VC8101679
Molecular Formula: C15H13Br2NOS
Molecular Weight: 415.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329779-18-2 |
|---|---|
| Molecular Formula | C15H13Br2NOS |
| Molecular Weight | 415.1 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C15H13Br2NOS/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
| Standard InChI Key | SINNZHLGDOKFRV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Br |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide typically involves reactions between halogenated aromatic compounds and sulfanyl-containing precursors. These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Biological and Medicinal Applications
Compounds with similar structures, such as those containing brominated aromatic rings and sulfanyl linkages, have been investigated for their potential biological activities. These include:
-
Anticancer Properties: Some sulfonamide and sulfanyl-containing compounds have shown anticancer activity by inhibiting enzymes involved in cell proliferation or inducing apoptosis in cancer cells .
-
Enzyme Inhibition: The ability of these compounds to bind to enzyme active sites can block their activity, which is relevant in cancer research.
-
Signal Transduction Pathways: Interference with signaling pathways that regulate cell growth and apoptosis can contribute to potential anticancer effects.
Research Findings and Future Directions
While specific research findings on N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide are not available, compounds with similar structures have shown promising biological activities. Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential of such compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume